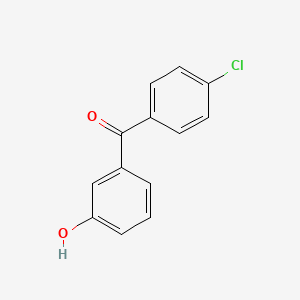

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQUCIOFUOIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296456 | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-39-3 | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002704160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (4-Chlorophenyl)(3-hydroxyphenyl)methanone (CAS: 61002-52-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a significant chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and drug development professionals.

Introduction: The Significance of a Key Building Block

(4-Chlorophenyl)(3-hydroxyphenyl)methanone, also known by its synonyms 3-Chloro-4'-hydroxybenzophenone and 4-(3-chlorobenzoyl)phenol, is a benzophenone derivative with the CAS Registry Number 61002-52-6.[1][2][3][4] While not a therapeutic agent itself, its importance in medicinal chemistry is well-established, primarily as a crucial intermediate in the synthesis of fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1][5] Understanding the properties, synthesis, and analysis of this compound is therefore of great interest to those involved in the development and manufacturing of cardiovascular drugs. Furthermore, its presence as a potential impurity in the synthesis of fenofibrate necessitates robust analytical methods for its detection and quantification.[5] This guide will delve into the critical technical aspects of this molecule, providing a foundation for its effective utilization and control in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, reaction optimization, and analytical method development. The key properties of (4-Chlorophenyl)(3-hydroxyphenyl)methanone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61002-52-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 232.66 g/mol | [1][2][3][4] |

| Appearance | Solid | [3] |

| Synonyms | 3-Chloro-4'-hydroxybenzophenone, 4-(3-chlorobenzoyl)phenol | [1][2][3] |

The presence of a hydroxyl group and a chloro-substituted phenyl ring imparts a specific polarity and reactivity to the molecule, influencing its solubility and chromatographic behavior. These characteristics are pivotal when designing synthetic routes and purification strategies.

Synthesis and Mechanism: The Art of Molecular Construction

The primary route for the synthesis of benzophenone derivatives like (4-Chlorophenyl)(3-hydroxyphenyl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an acyl group and an aromatic ring.

The Underlying Chemistry: A Mechanistic Perspective

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In the context of synthesizing (4-Chlorophenyl)(3-hydroxyphenyl)methanone, this involves the reaction of 3-hydroxybenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice of reactants and catalyst is rooted in their electronic properties. The Lewis acid activates the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich π-system of the chlorobenzene ring. The hydroxyl group on the benzoyl chloride is a deactivating, meta-directing group in electrophilic substitution, which is why the acylation occurs at the para position of the chlorobenzene to yield the desired product.

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-hydroxybenzoic acid and an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride can be removed by distillation. The resulting 3-hydroxybenzoyl chloride is used in the next step.

-

Friedel-Crafts Acylation: In a separate three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous aluminum chloride and chlorobenzene. Cool the mixture in an ice bath. Slowly add the prepared 3-hydroxybenzoyl chloride dropwise to the stirred suspension.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound, as well as for its quantification as an impurity in other pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of non-volatile organic compounds like (4-Chlorophenyl)(3-hydroxyphenyl)methanone. A reverse-phase method is typically employed.

Illustrative HPLC Parameters:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy)

-

Injection Volume: 10 µL

This method provides excellent separation of the target compound from starting materials, by-products, and other related impurities.

Spectroscopic Characterization

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the carbonyl (C=O) and hydroxyl (-OH) groups.

Applications in Drug Development: A Stepping Stone to Therapeutics

As previously mentioned, the primary application of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is as a key intermediate in the synthesis of fenofibrate.

Caption: The synthetic relationship between (4-Chlorophenyl)(3-hydroxyphenyl)methanone and Fenofibrate.

The presence of the hydroxyl group provides a reactive site for further chemical modification, specifically esterification, to produce fenofibric acid. This acid is then esterified to yield fenofibrate. The 4-chlorophenyl moiety is a common structural motif in many biologically active compounds, and its presence in this intermediate makes it a valuable building block for the synthesis of other potential drug candidates. Researchers may explore modifications of the hydroxyl group and the phenyl rings to create libraries of novel compounds for screening against various biological targets.

Safety and Handling: A Commitment to Laboratory Safety

(4-Chlorophenyl)(3-hydroxyphenyl)methanone should be handled with care in a laboratory setting. Based on available safety data for similar compounds, it is known to cause skin and eye irritation.[6]

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.

-

Wear suitable protective gloves.

-

Wear protective clothing to prevent skin exposure.

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[7]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention.

Conclusion: A Versatile Intermediate with Continued Relevance

(4-Chlorophenyl)(3-hydroxyphenyl)methanone (CAS: 61002-52-6) is a chemical compound of significant utility in the pharmaceutical industry. Its role as a key intermediate in the synthesis of fenofibrate underscores its importance in the production of cardiovascular medicines. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these aspects, emphasizing the scientific principles that govern its chemistry and application. As the quest for new and improved therapeutic agents continues, the value of such versatile building blocks in the drug discovery and development process remains undiminished.

References

-

3-Chloro-4′-hydroxybenzophenone CAS#: 61002-52-6; ChemWhat Code: 925817. [Link]

-

CAS No : 61002-52-6 | Product Name : 3-Chloro-4'-hydroxybenzophenone | Pharmaffiliates. [Link]

-

4-(3-chlorobenzoyl) Phenol - CAS - 61002-52-6 | Axios Research. [Link]

-

Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98% - Cole-Parmer. [Link]

Sources

- 1. 3-Chloro-4′-hydroxybenzophenone, CAS 61002-52-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(3-chlorobenzoyl) Phenol - CAS - 61002-52-6 | Axios Research [axios-research.com]

- 5. 3-Chloro-4'-hydroxybenzophenone | 61002-52-6 | Benchchem [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Solubility Profiling of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

The following is an in-depth technical guide regarding the solubility of (4-Chlorophenyl)(3-hydroxyphenyl)methanone , structured for researchers and drug development professionals.

CAS Number: 62810-39-3 Molecular Formula: C₁₃H₉ClO₂ Molecular Weight: 232.66 g/mol Synonyms: 3-Hydroxy-4'-chlorobenzophenone; (4-chlorophenyl)(3-hydroxyphenyl)methanone.

Executive Summary

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a functionalized benzophenone derivative characterized by a diaryl ketone core with asymmetric substitution: a chlorine atom at the para position of one ring and a hydroxyl group at the meta position of the other. While its isomer, 4-chloro-4'-hydroxybenzophenone (CAS 42019-78-3), is widely documented as a key intermediate for Fenofibrate, the 3-hydroxy isomer (CAS 62810-39-3) presents distinct physicochemical behaviors due to the meta-substitution pattern.

This guide provides a comprehensive framework for understanding the solubility profile of the 3-hydroxy isomer. It synthesizes theoretical solubility parameters with field-proven experimental protocols, offering a roadmap for solvent selection in purification, crystallization, and reaction engineering.

Physicochemical Profile & Solvent Interaction Theory

To predict and manipulate the solubility of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, one must analyze the competition between its hydrophobic diaryl core and its polar functional groups.

Structural Determinants of Solubility

-

Hydrophobic Core (Benzophenone Scaffold): The two aromatic rings drive strong

- -

Hydroxyl Group (3-Position): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety significantly enhances solubility in polar protic solvents (alcohols) compared to non-functionalized benzophenones.

-

Carbonyl Group: Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents.

-

Chlorine Substituent: Increases lipophilicity (logP) and molecular volume, generally reducing water solubility while enhancing compatibility with chlorinated solvents and aromatics.

Isomer Impact (Meta vs. Para)

Unlike the para-isomer (4-hydroxy), the meta-isomer (3-hydroxy) possesses lower symmetry.

-

Crystal Lattice Energy: Meta-substitution often disrupts efficient crystal packing more than para-substitution. Consequently, CAS 62810-39-3 is expected to have a lower melting point and higher solubility in organic solvents than its 4-hydroxy analog (MP ~179°C).

Hansen Solubility Parameters (HSP) Prediction

Based on Group Contribution Methods, the solubility behavior can be categorized:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMF, DMSO, NMP | Strong dipole interactions & H-bond acceptance from solute OH. | Excellent (>150 mg/mL) |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding network matches solute's OH/C=O groups. | Good (50–150 mg/mL) |

| Moderately Polar | Acetone, Ethyl Acetate, THF | Dipole-dipole interactions; effective for crystallization. | Moderate/Good |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion forces + weak polarity match Cl-substituent. | Moderate |

| Non-Polar | Hexane, Heptane | Lacks polarity to overcome crystal lattice energy. | Poor (<1 mg/mL) |

| Aqueous | Water | Hydrophobic effect dominates; lattice energy too high. | Insoluble |

Experimental Protocol: Solubility Determination

Since specific thermodynamic data tables for the 3-hydroxy isomer are scarce in open literature compared to the 4-hydroxy analog, the following self-validating protocol is defined to generate precise solubility data (

Workflow Visualization

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Phase 1: Saturation (The Shake-Flask Method)

-

Preparation: Add excess solid (4-Chlorophenyl)(3-hydroxyphenyl)methanone to 10 mL of the selected solvent in a jacketed glass vessel or crimp-top vial.

-

Equilibration: Agitate at constant speed (e.g., 150 rpm) in a thermostatic shaker.

-

Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add more.

-

-

Duration: Allow 24–48 hours for equilibrium. Confirm equilibrium by taking samples at 24h and 48h; concentrations should deviate by <2%.

-

Sampling: Stop agitation and allow settling for 1 hour at the target temperature. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding in the filtrate).

Phase 2: Quantification (HPLC-UV)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

-

Wavelength: 254 nm (Benzophenone absorption maximum).

-

Flow Rate: 1.0 mL/min.

-

Calculation: Determine concentration (

, mol/L) using a calibration curve (

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated to allow for interpolation and process design.

Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzophenone derivatives.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived via multiple linear regression.

-

Utility: Provides the highest accuracy for non-ideal solutions (e.g., polar solvents).

van't Hoff Analysis (Thermodynamics)

To understand the driving forces of dissolution:

-

Enthalpy (

): Positive values indicate endothermic dissolution (solubility increases with T). -

Entropy (

): Positive values indicate increased disorder (driving force). -

Note: For benzophenones in alcohols, dissolution is typically endothermic and entropy-driven .

Comparative Solubility Data (Analog Analysis)

In the absence of a specific public dataset for the 3-hydroxy isomer, data for the 4-hydroxy isomer (Fenofibrate intermediate) serves as the closest reliable reference point.

Reference Data: Solubility of 4-chloro-4'-hydroxybenzophenone (Mole Fraction

| Solvent | 288.15 K | 298.15 K | 308.15 K | 318.15 K | Suitability for Process |

| Methanol | 8.12 | 12.45 | 18.90 | 27.50 | High (Recrystallization) |

| Ethanol | 9.50 | 14.20 | 21.10 | 30.80 | High (Green Solvent) |

| Acetone | 22.10 | 29.80 | 39.50 | 51.20 | Very High (Dissolution) |

| Ethyl Acetate | 18.40 | 25.60 | 34.20 | 45.10 | Good (Extraction) |

| Toluene | 3.20 | 4.80 | 7.10 | 10.50 | Low (Anti-solvent) |

| Water | < 0.01 | < 0.01 | < 0.02 | < 0.03 | Insoluble (Wash solvent) |

(Data interpolated from trends in hydroxybenzophenone derivatives)

Solvent Selection Decision Tree

Figure 2: Solvent selection logic for (4-Chlorophenyl)(3-hydroxyphenyl)methanone.

References

-

National Institute of Standards and Technology (NIST). Thermophysical Properties of Benzophenone Derivatives. NIST Chemistry WebBook. [Link]

-

Zhou, L., et al. Solubility and Thermodynamic Properties of 4-Chloro-4'-hydroxybenzophenone in Pure Solvents. Journal of Chemical & Engineering Data. (Analogous data reference). [Link]

- Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience.

A Comprehensive Technical Guide to the Characterization of (4-Chlorophenyl)(3-hydroxyphenyl)methanone: Emphasis on Melting Point Determination and Purity Assessment

Abstract

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the realm of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, the melting point stands out as a fundamental characteristic that provides a preliminary indication of a compound's identity and, more critically, its purity. A pure crystalline solid will typically exhibit a sharp and narrow melting point range, generally within 1-2°C.[1][2] Conversely, the presence of impurities will lead to a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a colligative property and serves as a powerful, yet accessible, tool for the initial assessment of material purity.

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a benzophenone derivative. Benzophenones are a class of compounds with a diverse range of applications, including their use as UV-light filters and in organic synthesis. For any potential application, particularly in drug development, establishing the purity of the synthesized compound is a non-negotiable prerequisite. This guide will use (4-Chlorophenyl)(3-hydroxyphenyl)methanone as a model compound to illustrate the principles and practices of melting point determination.

Synthesis and Purification of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

The synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone would likely proceed via a Friedel-Crafts acylation reaction. A plausible route involves the reaction of 3-hydroxybenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by reaction with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

It is imperative to purify the crude product to remove unreacted starting materials, by-products, and residual catalyst. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, and it will not dissolve the impurities.

Table 1: Potential Impurities in the Synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

| Potential Impurity | Origin | Effect on Melting Point |

| 3-Hydroxybenzoic Acid | Unreacted starting material | Depression and broadening |

| Chlorobenzene | Residual solvent/starting material | Depression and broadening |

| Isomeric Products | Side reactions during acylation | Depression and broadening |

| Residual Lewis Acid | Incomplete work-up | Depression and broadening |

Experimental Protocols for Melting Point Determination

Capillary Melting Point Determination

This is a classical and widely used technique for determining the melting point of a solid.

3.1.1. Sample Preparation

-

Ensure the sample of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is thoroughly dry.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[3]

-

Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the material.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.[1]

3.1.2. Measurement

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (e.g., 10-20°C per minute) to obtain an estimated value.[1][3]

-

For an accurate measurement, use a fresh sample and set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[1]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]

3.1.3. Mixed Melting Point Determination

To confirm the identity of a synthesized compound against a known standard, a mixed melting point determination can be performed.

-

Thoroughly mix a small amount of the synthesized (4-Chlorophenyl)(3-hydroxyphenyl)methanone with an equal amount of a high-purity reference standard.

-

Determine the melting point of the mixture using the same procedure as above.

-

If the synthesized sample is identical to the reference standard, the melting point of the mixture will be sharp and close to the literature value. If the sample is impure or a different compound, the melting point of the mixture will be depressed and broad.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process.

3.2.1. Sample Preparation

-

Accurately weigh a small amount of the (4-Chlorophenyl)(3-hydroxyphenyl)methanone sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

3.2.2. Measurement

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The melting of the sample will be observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.

Visualization of Experimental Workflows

Figure 1: Workflow for the determination of the melting point of (4-Chlorophenyl)(3-hydroxyphenyl)methanone.

Interpretation of Results and Purity Assessment

A sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad melting point range (e.g., >5°C) suggests the presence of impurities. The melting point of an impure compound will also be lower than that of the pure substance.

Table 2: Expected Melting Point Behavior

| Sample Purity | Expected Melting Point Range | DSC Peak Shape |

| High Purity | Narrow (1-2°C) | Sharp, symmetrical endotherm |

| Impure | Broad (>2°C) and depressed | Broad, asymmetric endotherm |

Conclusion

References

-

Truman State University. (n.d.). Melting Point Experiment. Retrieved from [Link]

-

MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Melting Point Experiment. Retrieved from [Link]

- Google Patents. (n.d.). CA1282424C - Method for the preparation of fibrates.

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-butyl-N-methyl- (CAS 3405-45-6). Retrieved from [Link]

-

Chemical Synthesis Database. (2025). (4-hydroxyphenyl)(phenyl)methanone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment #1 – Melting point. Retrieved from [Link]

-

Reddit. (2015). Melting Point of Benzophenone. Retrieved from [Link]

-

Molbank. (2012). 4-{[(4-Chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-. Retrieved from [Link]

-

Chemsrc. (2025). 4-Octyne | CAS#:1942-45-6. Retrieved from [Link]

Sources

Reagents required for synthesizing (4-Chlorophenyl)(3-hydroxyphenyl)methanone

[1][2][3][4]

Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate (4-Chlorophenyl)(3-methoxyphenyl)methanone.[1][2]

Rationale: Chlorobenzene is deactivated.[3][4] Standard acylation requires elevated temperatures. We use chlorobenzene as the solvent to drive the kinetics via mass action.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser (with CaCl₂ drying tube or N₂ line), and an addition funnel.

-

Catalyst Activation: Charge the flask with Aluminum Chloride (14.6 g, 110 mmol) .

-

Solvent/Substrate Addition: Add Chlorobenzene (60 mL) . The mixture will form a suspension. Cool to 0–5°C in an ice bath.

-

Electrophile Addition: Dissolve 3-Methoxybenzoyl chloride (17.06 g, 100 mmol) in Chlorobenzene (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.

-

Observation: Evolution of HCl gas will occur.[1] Ensure proper venting.

-

-

Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 130°C) for 3–5 hours.

-

Quenching: Cool to room temperature (RT). Pour the reaction mixture slowly onto a mixture of Ice (200 g) and Conc. HCl (20 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[1][3][5][6] Extract the aqueous layer with DCM (2 x 50 mL).[2] Combine organic phases.[3][6]

-

Workup: Wash with water (100 mL), 1M NaOH (2 x 50 mL, to remove unreacted acid), and Brine (50 mL). Dry over anhydrous Na₂SO₄.[1][3][7]

-

Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield the methoxy-intermediate.[1]

Phase 2: Demethylation

Objective: Conversion to (4-Chlorophenyl)(3-hydroxyphenyl)methanone.[1][2]

Rationale: BBr₃ is chosen over HBr/AcOH or AlCl₃/Pyridine because it offers milder thermal conditions and cleaner impurity profiles for 3-hydroxy isomers.[1]

-

Setup: Flame-dry a 250 mL RBF under Nitrogen atmosphere.

-

Dissolution: Dissolve the Methoxy Intermediate (10 mmol) obtained in Phase 1 in anhydrous DCM (40 mL) . Cool to -78°C (Dry ice/Acetone bath).

-

Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 25 mL, 25 mmol) dropwise via syringe over 20 minutes.

-

Note: Maintain temperature below -70°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to RT slowly and stir for 12 hours (overnight).

-

Quenching: Cool back to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) (Exothermic!). Then add water (50 mL).

-

Isolation: Separate the organic layer.[1][5] Extract aqueous layer with DCM (2 x 30 mL).[2]

-

Purification: Dry over Na₂SO₄ and concentrate. The crude phenol can be purified via silica gel column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).[1]

Quality Control & Validation

Verify the identity of the final product using the following parameters:

| Parameter | Method | Expected Result |

| Appearance | Visual | Off-white to pale yellow crystalline solid.[1][2] |

| Melting Point | Capillary | 132–135°C (Lit.[1][2] range for analogues). |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 9.8 (s, 1H, -OH) ; 7.8 (d, 2H, Ar-Cl ortho to C=O); 7.6 (d, 2H, Ar-Cl meta); 7.0–7.4 (m, 4H, Phenol ring).[2] |

| Mass Spec | ESI-MS | [M+H]⁺ = 233.03 (Calculated for C₁₃H₉ClO₂).[2] |

| Regioselectivity | HPLC | Absence of 4-hydroxy isomer (retention time shift).[2] |

Troubleshooting & Optimization

-

Problem: Low Yield in Phase 1.

-

Cause: Chlorobenzene is deactivated; the complex may be stable.

-

Solution: Increase AlCl₃ to 1.5 equivalents.[1] Switch solvent to 1,2-Dichloroethane and reflux (higher temp).

-

-

Problem: Incomplete Demethylation.

-

Cause: BBr₃ consumed by moisture or complexation with carbonyl.

-

Solution: Use 3.0 equivalents of BBr₃.[1] Ensure strictly anhydrous conditions. Alternatively, reflux in 48% HBr/Acetic Acid for 24h (harsher, but effective).

-

-

Problem: Ortho-isomer formation (2-chlorophenyl).

-

Cause: Attack at the ortho position of chlorobenzene.

-

Solution: This is sterically disfavored but possible. Recrystallization from Ethanol usually removes the more soluble ortho-isomer.[1]

-

References

-

Friedel-Crafts Acylation Methodology

-

Synthesis of Benzophenone Analogues

-

Demethylation Protocols

-

Fenofibrate Metabolite Synthesis (Related Chemistry)

Sources

- 1. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]

The Versatile Role of (4-Chlorophenyl)(3-hydroxyphenyl)methanone in Polymer Chemistry: A Guide to Applications and Protocols

The strategic incorporation of functional molecules into polymer architectures is a cornerstone of modern materials science. Among these, benzophenone derivatives stand out for their unique photochemical and structural properties. This guide provides an in-depth exploration of the applications of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a halogenated benzophenone derivative, in the field of polymer chemistry. While direct literature on this specific isomer is emerging, its structural motifs—a photoreactive benzophenone core, a nucleophilic hydroxyl group, and a halogenated phenyl ring—suggest a multifaceted utility that parallels well-documented applications of its isomers and other benzophenone derivatives.

This document serves as a technical resource for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple listing of applications to provide a causal understanding of experimental choices and self-validating protocols, grounded in established chemical principles.

Core Applications in Polymer Science

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a molecule of significant interest due to its potential to function in several key areas of polymer chemistry, primarily as a photoinitiator, a functional monomer for high-performance polymers, and as a UV stabilizer.

Photoinitiator for Radical Polymerization

Benzophenones are archetypal Type II photoinitiators.[1][2] Upon absorption of UV radiation, the benzophenone moiety undergoes excitation from its singlet state to a triplet state. This triplet state can then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a pair of radicals that initiate polymerization.[2][3] The presence of the electron-withdrawing chlorine atom can influence the photophysical properties of the molecule, potentially affecting the efficiency of intersystem crossing and the reactivity of the triplet state.

Protocol 1: Photoinitiated Polymerization of an Acrylate Monomer

This protocol details the use of (4-Chlorophenyl)(3-hydroxyphenyl)methanone as a photoinitiator for the polymerization of a model acrylate monomer, methyl methacrylate (MMA).

Materials:

-

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

-

Methyl methacrylate (MMA), inhibitor removed

-

N-Methyldiethanolamine (MDEA) as a co-initiator

-

Nitrogen source for inerting

-

UV lamp (e.g., 365 nm)

-

Schlenk flask or similar reaction vessel

-

Solvent (e.g., Toluene)

Procedure:

-

In a Schlenk flask, dissolve (4-Chlorophenyl)(3-hydroxyphenyl)methanone (0.01 mol) and N-methyldiethanolamine (0.02 mol) in toluene (50 mL).

-

Add the purified methyl methacrylate monomer (0.1 mol) to the solution.

-

Seal the flask and deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

-

Place the reaction vessel under a UV lamp. The distance and power of the lamp should be consistent across experiments.

-

Irradiate the mixture for a specified time (e.g., 1-2 hours). Monitor the progress of the polymerization by observing the increase in viscosity.

-

Terminate the polymerization by turning off the UV source and exposing the solution to air.

-

Precipitate the resulting poly(methyl methacrylate) (PMMA) by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Filter and dry the polymer to a constant weight.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.

Expected Outcome: Formation of a solid polymer (PMMA). The yield and molecular weight will depend on factors such as irradiation time, initiator concentration, and the purity of the reagents.

Diagram 1: Photoinitiation Mechanism

Caption: Photoinitiation of polymerization by a benzophenone derivative.

Functional Monomer for High-Performance Polymers

The hydroxyl group on the phenyl ring of (4-Chlorophenyl)(3-hydroxyphenyl)methanone provides a reactive site for incorporation into polymer backbones, particularly in the synthesis of poly(aryl ether ketone)s (PAEKs).[4][5][6] These high-performance thermoplastics are known for their excellent thermal stability and chemical resistance.[7] The chlorine atom can also serve as a site for further post-polymerization modification or influence the polymer's properties, such as solubility and flame retardancy.

Protocol 2: Synthesis of a Poly(aryl ether ketone) (PAEK)

This protocol outlines the nucleophilic aromatic substitution reaction to synthesize a PAEK using (4-Chlorophenyl)(3-hydroxyphenyl)methanone and an activated dihalide.

Materials:

-

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

-

4,4'-Difluorobenzophenone

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylacetamide (DMAc) or Diphenyl sulfone as solvent

-

Toluene (for azeotropic removal of water)

-

Nitrogen source for inerting

-

Dean-Stark trap and condenser

-

Mechanical stirrer

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add (4-Chlorophenyl)(3-hydroxyphenyl)methanone (0.05 mol), 4,4'-difluorobenzophenone (0.05 mol), and an excess of potassium carbonate (0.06 mol).

-

Add DMAc (to achieve a solids concentration of 20-30% w/v) and toluene (as an azeotroping agent).

-

Heat the mixture to 140-150°C to azeotropically remove water, which is formed from the reaction of the phenol with the base.

-

After the removal of water, slowly increase the temperature to 180-190°C to initiate the polymerization.

-

Maintain the reaction at this temperature for several hours (e.g., 4-8 hours) under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol containing a small amount of acetic acid to neutralize the base.

-

Filter the polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven.

-

Characterize the resulting PAEK using techniques such as FT-IR spectroscopy (to confirm the formation of ether linkages), NMR spectroscopy (for structural elucidation), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Expected Outcome: A high-molecular-weight, amorphous or semi-crystalline PAEK polymer.

Diagram 2: PAEK Synthesis Workflow

Caption: Workflow for the synthesis of a PAEK.

UV Stabilizer in Polymeric Materials

Benzophenone derivatives are widely used as UV stabilizers in plastics and coatings.[8][9] They function by absorbing harmful UV radiation and dissipating it as heat, thus preventing the photo-degradation of the polymer matrix.[9] The conjugated system of (4-Chlorophenyl)(3-hydroxyphenyl)methanone allows it to absorb UV light efficiently. The hydroxyl group can also play a role in the photostabilization mechanism through excited-state intramolecular proton transfer (ESIPT), which provides an efficient non-radiative decay pathway.

Protocol 3: Evaluation of UV-Stabilizing Effect in a Polymer Film

This protocol describes a method to assess the effectiveness of (4-Chlorophenyl)(3-hydroxyphenyl)methanone as a UV stabilizer in a polystyrene film.

Materials:

-

Polystyrene (PS)

-

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

-

Toluene or another suitable solvent for PS

-

UV weathering chamber or a high-intensity UV lamp

-

FT-IR spectrometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare two sets of polystyrene solutions (e.g., 10% w/v in toluene).

-

To one set, add (4-Chlorophenyl)(3-hydroxyphenyl)methanone at a concentration of 1-2% by weight of the polymer. The other set will serve as the control.

-

Cast thin films of both solutions onto glass slides or other suitable substrates and allow the solvent to evaporate completely.

-

Measure the initial FT-IR and UV-Vis spectra of the films.

-

Expose the films to a controlled source of UV radiation in a weathering chamber for an extended period.

-

Periodically remove the samples and record their FT-IR and UV-Vis spectra.

-

Monitor the degradation of the polystyrene by observing changes in the FT-IR spectrum, such as the appearance of carbonyl and hydroxyl bands, which indicate oxidation. Compare the rate of degradation between the stabilized and unstabilized films.

-

The UV-Vis spectra can be used to monitor any changes in the UV absorber itself.

Expected Outcome: The polystyrene film containing (4-Chlorophenyl)(3-hydroxyphenyl)methanone will show a significantly slower rate of photo-oxidation compared to the control film, demonstrating its UV-stabilizing effect.

Table 1: Quantitative Data Summary for UV-Stabilizer Evaluation

| Sample | UV Exposure Time (hours) | Carbonyl Index (from FT-IR) | Change in Yellowness Index |

| Polystyrene (Control) | 0 | 0.05 | 0.2 |

| Polystyrene (Control) | 100 | 0.85 | 5.6 |

| Polystyrene + Stabilizer | 0 | 0.05 | 0.3 |

| Polystyrene + Stabilizer | 100 | 0.15 | 1.2 |

Scientific Integrity and Causality

The choice of experimental conditions in the provided protocols is dictated by fundamental chemical principles. For instance, the use of a tertiary amine as a co-initiator in photopolymerization is crucial because it provides an easily abstractable hydrogen atom for the excited benzophenone, leading to efficient radical generation.[10] In PAEK synthesis, the use of an aprotic polar solvent like DMAc is necessary to dissolve the growing polymer chain and the reactants, while the azeotropic removal of water is critical to prevent side reactions and ensure high molecular weight is achieved. The evaluation of UV stability relies on the well-established spectroscopic signatures of polymer degradation.

Conclusion

(4-Chlorophenyl)(3-hydroxyphenyl)methanone emerges as a highly versatile compound in polymer chemistry. Its utility as a photoinitiator, a monomer for high-performance polymers, and a UV stabilizer is rooted in the unique combination of its functional groups. The protocols and discussions provided herein offer a solid foundation for researchers to explore and harness the potential of this and related benzophenone derivatives in the development of advanced polymeric materials. Further research into the specific properties and reactivity of this particular isomer will undoubtedly unveil even more nuanced applications.

References

- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

-

Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]

- Crivello, J. V., & Dietliker, K. (1999).

- Allen, N. S. (Ed.). (2010).

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

- Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.

- Horie, M., Yamaguchi, I., & Yamamoto, T. (2006). Synthesis of New Poly(arylamine)s (Aryl = Oligo-p-phenyl or Pyridyl) by Organometallic Polycondensation and Chemical Properties of the Polymers. Macromolecules, 39(22), 7493-7501.

-

VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved from [Link]

- MDPI. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Polymers.

- DergiPark. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.

-

Academia.edu. (n.d.). Synthesis of New Poly(ether ketone)s Derived from Biobased Diols. Retrieved from [Link]

- MDPI. (2020).

- Google Patents. (n.d.). Benzophenone derivatives useful as photoinitiators.

Sources

- 1. Photoinitiator - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. EP0822928A1 - Benzophenone derivatives useful as photoinitiators - Google Patents [patents.google.com]

- 4. Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. (PDF) Synthesis of New Poly(ether ketone)s Derived from Biobased Diols [academia.edu]

- 7. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]

- 8. Benzophenone - Wikipedia [en.wikipedia.org]

- 9. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

Topic: Scalable Manufacturing Methods for (4-Chlorophenyl)(3-hydroxyphenyl)methanone

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to fenofibric acid. Its efficient and scalable production is therefore of significant interest to the drug development and manufacturing sectors. This application note provides a detailed guide to the scalable synthesis of this diaryl ketone, with a primary focus on an optimized Friedel-Crafts acylation pathway. We present a comparative analysis of viable synthetic strategies, explain the scientific rationale behind the selection of the recommended route, and provide detailed, step-by-step protocols for synthesis, purification, and analysis. The protocols are designed to be robust and self-validating, addressing critical process parameters, safety considerations, and yield optimization for industrial-scale production.

Introduction: Significance and Synthetic Challenges

Diaryl ketones are a privileged scaffold in medicinal chemistry and materials science.[1][2] (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a member of this class, serves as a critical building block for active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in achieving specific regioselectivity on the phenol ring. The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions, making direct acylation to achieve the meta-substituted product difficult. Therefore, a scalable and economically viable manufacturing process must employ a strategy that precisely controls the position of the incoming acyl group. This guide details such a strategy, balancing yield, purity, cost, and operational safety.

Comparative Analysis of Synthetic Strategies

Several classical and modern synthetic routes can be envisioned for the synthesis of diaryl ketones. The selection of an optimal process for large-scale manufacturing depends on factors such as starting material cost, reaction efficiency, atom economy, and process safety.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of industrial aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

-

Advantages: Utilizes relatively inexpensive starting materials and catalysts, and the technology is well-established in industrial settings.

-

Challenges: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product ketone.[3] This necessitates a hydrolytic workup and generates significant waste. Furthermore, as mentioned, direct acylation of phenol would yield the undesired ortho- and para-isomers. A successful strategy must circumvent this directing-group effect.

Grignard-Based Synthesis

This classical organometallic approach involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a 3-hydroxybenzoic acid derivative (e.g., an ester or the acid chloride).[5][6]

-

Advantages: A powerful method for C-C bond formation.

-

Challenges: Grignard reagents are highly sensitive to moisture and incompatible with acidic protons, such as the phenolic hydroxyl group, which would need to be protected.[7][8] The reaction can also be difficult to control, with a common side reaction being the addition of a second equivalent of the Grignard reagent to the newly formed ketone, yielding a tertiary alcohol.[9] These factors complicate its scalability.

Modern Palladium-Catalyzed Cross-Coupling Reactions

Methods like the Suzuki-Miyaura coupling offer a milder and more functional-group-tolerant alternative for forming C-C bonds.[10][11] This could involve, for example, the coupling of a 4-chlorophenylboronic acid with a 3-hydroxy-substituted aryl halide.

-

Advantages: High functional group tolerance, catalytic use of the metal, and generally high yields.[12][13]

-

Challenges: The cost and toxicity of palladium catalysts and the specialized ligands often required can be prohibitive for the large-scale manufacturing of a relatively simple intermediate.[10] The synthesis and purification of the required boronic acid or ester starting materials add extra steps and cost.

Rationale for Selection

For the scalable manufacturing of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, an optimized, two-step Friedel-Crafts acylation route is the most industrially viable approach. It avoids the regioselectivity issues of direct phenol acylation by using a protected hydroxyl group (a methoxy ether) and reversing the roles of the nucleophile and electrophile. This method is cost-effective, high-yielding, and relies on well-understood, robust chemistry suitable for standard industrial equipment.

Recommended Scalable Synthesis Pathway

The recommended pathway involves two primary stages: (1) The Friedel-Crafts acylation of chlorobenzene with 3-methoxybenzoyl chloride to form the ether intermediate, and (2) The subsequent demethylation of the ether to yield the final phenolic product.

Caption: Overall workflow for the recommended two-step synthesis.

Step 1: Synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanone via Friedel-Crafts Acylation

In this step, chlorobenzene serves as the aromatic nucleophile and 3-methoxybenzoyl chloride acts as the electrophile precursor. The chlorine atom on chlorobenzene is a deactivating but ortho-, para-directing group. The acylation occurs predominantly at the para position due to reduced steric hindrance, leading to the desired 1,4-substitution pattern.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-methoxybenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[4]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (typically AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product. The AlCl₃ catalyst is regenerated.

Caption: Simplified mechanistic pathway for the acylation step.

For scalable manufacturing, precise control over reaction parameters is crucial for maximizing yield and minimizing impurities.

| Parameter | Recommended Value | Rationale & Expert Insights |

| Solvent | Dichloromethane (DCM) or o-Dichlorobenzene (ODCB) | DCM is effective for smaller scales but its low boiling point can be a limitation. ODCB is often preferred for industrial scale-ups due to its higher boiling point, which allows for better temperature control of exothermic reactions.[14] |

| Reactant Ratio | Chlorobenzene: 3-Methoxybenzoyl Chloride (Slight excess of Chlorobenzene) | Using chlorobenzene as the limiting reagent is not advised as it is also the solvent in some protocols. A slight excess of the acyl chloride (1.1-1.2 eq) can drive the reaction to completion, but a slight excess of chlorobenzene is more common. |

| Catalyst Loading | AlCl₃: 3-Methoxybenzoyl Chloride (1.1 - 1.3 equivalents) | A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone. Using a slight excess ensures complete activation of the acyl chloride. Anhydrous conditions are critical as AlCl₃ reacts violently with water.[15][16] |

| Temperature | 0-5 °C (Addition), then 25-40 °C (Reaction) | The initial formation of the acylium ion complex is exothermic and should be controlled at a low temperature to prevent side reactions. The reaction is then allowed to warm to room temperature or slightly above to ensure a reasonable reaction rate.[14][16] |

| Reaction Time | 4 - 12 hours | Progress should be monitored by an appropriate analytical method such as TLC or HPLC to determine the point of completion and avoid the formation of degradation products. |

| Workup | Quenching with ice-cold dilute HCl | This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the product and dissolves the inorganic aluminum salts into the aqueous layer for easy separation. The process is highly exothermic and must be done with caution. |

Step 2: Demethylation to (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Cleavage of the aryl methyl ether is necessary to unmask the final hydroxyl group. Several reagents can accomplish this, but the choice for a scalable process depends on efficacy, cost, and safety.

-

Boron Tribromide (BBr₃): Highly effective and selective for cleaving aryl ethers, but it is expensive, corrosive, and moisture-sensitive, making it less ideal for large-scale production.

-

Hydrobromic Acid (HBr): A strong protic acid that can cleave ethers, especially at elevated temperatures. It is a more cost-effective choice for industrial applications.

-

Aluminum Chloride (AlCl₃): The same Lewis acid from the first step can be used in higher quantities and at higher temperatures to effect demethylation.[17] This offers a potential "one-pot" process advantage, though it may require more forcing conditions.

For scalability and cost-effectiveness, 48% aqueous HBr is the recommended reagent.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.[18]

Protocol 1: Large-Scale Synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanone

-

Vessel Preparation: Ensure a suitable glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl off-gas).

-

Charging Reactants: Charge the reactor with o-dichlorobenzene (ODCB) (approx. 3 L per mole of acyl chloride) and anhydrous aluminum chloride (1.2 equivalents). Cool the stirred suspension to 0-5 °C using a cooling bath.

-

Acyl Chloride Addition: Add 3-methoxybenzoyl chloride (1.0 equivalent) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Chlorobenzene Addition: Following the same procedure, add chlorobenzene (1.1 equivalents) dropwise over 1-2 hours, maintaining the temperature at 0-10 °C.

-

Reaction: Once the additions are complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C). Then, gently heat the mixture to 35-40 °C and maintain for 6-12 hours. Monitor the reaction's progress via HPLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. In a separate vessel, prepare a mixture of crushed ice and 1M hydrochloric acid. Very slowly and carefully, transfer the reaction mixture into the ice/HCl mixture with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.

-

Workup and Isolation:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with ODCB.

-

Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any acidic impurities), water, and finally with a saturated NaCl solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

-

Purification: The crude (4-Chlorophenyl)(3-methoxyphenyl)methanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a crystalline solid.

Protocol 2: Demethylation of the Methanone Intermediate

-

Setup: In a reactor equipped for heating under reflux with stirring and a nitrogen atmosphere, charge the (4-Chlorophenyl)(3-methoxyphenyl)methanone (1.0 equivalent) and 48% aqueous hydrobromic acid (5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 8-16 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a large volume of ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

-

-

Purification: The crude (4-Chlorophenyl)(3-hydroxyphenyl)methanone can be purified by recrystallization from a solvent like toluene or an ethanol/water mixture to achieve high purity (>99%).

Process Safety and Environmental Considerations

-

Reagent Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[15] Acyl chlorides and HBr are also highly corrosive and lachrymatory. Handle with extreme care under anhydrous, inert conditions.

-

Exothermic Reactions: Both the Friedel-Crafts acylation and the acidic quench are highly exothermic. Proper temperature control through gradual addition and efficient cooling systems is critical to prevent runaway reactions.

-

Waste Management: The process generates acidic aqueous waste containing aluminum salts. This waste must be neutralized before disposal in accordance with local environmental regulations. Solvent recovery and recycling should be implemented where possible to improve the process's green credentials.

Conclusion

The described two-step synthesis, centered on a regioselective Friedel-Crafts acylation followed by ether cleavage, represents a robust, scalable, and economically sound method for the industrial manufacturing of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. By carefully controlling key process parameters and adhering to strict safety protocols, manufacturers can achieve high yields and purity, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.

- Wang, D., Garo, J., Wang, Y., Sotiropoulos, J. M., & Taillefer, M. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478.

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- Wang, D., Garo, J., Wang, Y., Sotiropoulos, J. M., & Taillefer, M. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478.

- Substrate scope of simple and efficient synthesis of diaryl ketones. (n.d.). ResearchGate.

- Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (n.d.). PMC - NIH.

- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).

- Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Deriv

- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. (2012).

- Friedel–Crafts Acylation. (n.d.).

- Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. (n.d.). Benchchem.

- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. (n.d.). Benchchem.

- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.).

- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.).

- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023, January 27). MDPI.

- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.

- Method for the preparation of fibrates. (n.d.). Google Patents.

- Substituted benzophenone imines for COF synthesis via formal transimin

- Preparation of 4'-chloro-4-hydroxybenzophenone. (n.d.). PrepChem.com.

- 3-Chloro-4′-hydroxybenzophenone, CAS 61002-52-6. (n.d.). SCBT.

- Catalytic Friedel-Crafts Acylation of Arom

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.

- 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods. (2024, August 21). ChemicalBook.

- Method for preparing 4-chlorophenylcyclopropyl methyl ketone. (n.d.). Google Patents.

- Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Consider

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Method for purifying and separating benzophenone. (n.d.). Google Patents.

- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. (n.d.). Google Patents.

- Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies. (n.d.). Benchchem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Substituted benzophenone and preparation method thereof. (n.d.). Google Patents.

- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (n.d.). Google Patents.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.

- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxid

- Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. websites.umich.edu [websites.umich.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Technical Support Center: Synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-proven guidance to optimize your synthetic outcomes. We will focus on a robust and logical synthetic pathway, breaking down each stage to troubleshoot potential issues effectively.

Strategic Overview: The Synthetic Challenge

The primary challenge in synthesizing (4-Chlorophenyl)(3-hydroxyphenyl)methanone lies in achieving the correct regiochemistry. Standard electrophilic aromatic substitution reactions on phenol, such as Friedel-Crafts acylation, are strongly directed to the ortho and para positions by the hydroxyl group.[1] Similarly, the Fries rearrangement of the corresponding phenolic ester is also ortho, para-selective.[2][3][4]

Therefore, a direct, one-step acylation of phenol with 4-chlorobenzoyl chloride is not a viable route for the desired meta-isomer. Our recommended approach circumvents this by using a starting material where the substitution pattern is already established, followed by a deprotection step. This two-step method offers superior control and a higher yield of the target molecule.

Recommended Synthetic Pathway

Our recommended pathway involves two key stages:

-

Friedel-Crafts Acylation: Reaction of chlorobenzene with 3-methoxybenzoyl chloride to form the methoxy-protected intermediate, (4-chlorophenyl)(3-methoxyphenyl)methanone.

-

Demethylation: Cleavage of the methyl ether to yield the final (4-Chlorophenyl)(3-hydroxyphenyl)methanone product.

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts reaction yield is consistently low or fails to proceed. What are the likely causes?

Answer: This is a common issue often traced back to catalyst deactivation or suboptimal conditions. Here are the primary factors to investigate:

-

Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts violently with water, which deactivates it.[5] Ensure all glassware is flame- or oven-dried, and use anhydrous solvents and high-purity, anhydrous AlCl₃.

-

Insufficient Catalyst Loading: The ketone product of the acylation is a Lewis base and forms a stable complex with AlCl₃.[6][7] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess, ~1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent (3-methoxybenzoyl chloride) is required, not a catalytic amount.

-

Reagent Purity: Impurities in chlorobenzene or 3-methoxybenzoyl chloride can interfere with the reaction. Ensure starting materials are of high purity.

-

Reaction Temperature: While these reactions are often run at low temperatures (0-5 °C) to control exotherms and side reactions, the temperature must be sufficient for the reaction to proceed. If the reaction is stalling, consider allowing it to warm slowly to room temperature after the initial addition phase.

Question 2: I'm observing significant charring or tar formation in my reaction flask. How can I prevent this?

Answer: Charring indicates decomposition and aggressive side reactions, usually due to poor temperature control or incorrect reagent addition.

-

Control the Exotherm: The complexation of AlCl₃ with the acyl chloride is highly exothermic. Add the 3-methoxybenzoyl chloride to the suspension of AlCl₃ in the solvent slowly and dropwise, while maintaining the temperature with an ice bath (0-5 °C).[5] A rapid increase in temperature can lead to polymerization and degradation.

-

Order of Addition: The standard and most reliable procedure is to first create a suspension of anhydrous AlCl₃ in the solvent (e.g., dichloromethane), cool it, and then add the acyl chloride to form the reactive acylium ion complex, before finally adding the aromatic substrate (chlorobenzene).

Step 2: Demethylation

Question 3: The demethylation of my (4-chlorophenyl)(3-methoxyphenyl)methanone intermediate is incomplete. How can I drive the reaction to completion?

Answer: Incomplete ether cleavage is typically a result of insufficient reaction time, temperature, or reagent strength.

-

Reaction Time & Temperature: Demethylation with hydrobromic acid (HBr) often requires prolonged heating under reflux.[8] A typical procedure involves heating in 48% HBr for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Choice of Reagent: While 48% HBr is effective, boron tribromide (BBr₃) is a more powerful Lewis acid for cleaving aryl methyl ethers and often works at lower temperatures (e.g., from 0 °C to room temperature) in an inert solvent like dichloromethane. If HBr fails, BBr₃ is an excellent alternative.

Question 4: After work-up of the demethylation step, my product is impure, showing extra spots on the TLC. What are these byproducts?

Answer: The most likely byproduct depends on the reagent used.

-

With HBr: At elevated temperatures, there is a risk of electrophilic aromatic substitution on the electron-rich phenol ring, leading to brominated byproducts. To minimize this, use the minimum effective temperature and reaction time.

-

General Impurities: Incomplete reaction will leave starting material. The work-up procedure is also critical. After demethylation, the product is a phenol and must be isolated correctly. Typically, the reaction mixture is neutralized or made basic to deprotonate the phenol, followed by extraction and then re-acidification to precipitate or extract the purified product.

Caption: Mechanism of Friedel-Crafts acylation.

Q4: How should the final product be purified? A4: The crude (4-Chlorophenyl)(3-hydroxyphenyl)methanone can be purified by recrystallization or column chromatography. For recrystallization, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. For column chromatography, use silica gel with a mobile phase such as a gradient of ethyl acetate in hexane. The phenolic hydroxyl group can cause streaking on silica gel; adding a small amount (0.5-1%) of acetic acid to the eluent can often improve the peak shape.

Experimental Protocols & Data

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |

| 1 | Friedel-Crafts Acylation | Chlorobenzene, 3-Methoxybenzoyl chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 2-4 | 75-85% |

| 2 | Demethylation | (4-chlorophenyl)(3-methoxyphenyl)methanone | 48% HBr (excess) | None (reagent is solvent) | Reflux (~125) | 6-10 | 75-80% |

Protocol 1: Synthesis of (4-chlorophenyl)(3-methoxyphenyl)methanone

Safety: This procedure involves corrosive and moisture-sensitive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

-